methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the piperidine ring would add cyclic structure to the molecule, and the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more polar, and the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Synthesis of Novel Heterocycles
Compounds with a similar structure have been used in the synthesis of novel heterocycles. For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes under basic conditions gave the corresponding chalcones . These compounds were then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford the corresponding pyrazolin-N-thioamides .
High Yield Production
The synthesis process of these compounds has been optimized to achieve high yields. For instance, the reactions of the synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%) .
Anticancer Agents
Compounds with a similar structure have been synthesized and evaluated as promising anticancer agents. For example, 1,2,4-triazole derivatives showed promising cytotoxic activity against Hela cell line .
Selectivity Against Normal and Cytotoxic Cancerous Cell Lines
Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This makes them potential candidates for further development as anticancer drugs.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide
A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-methoxy-3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-24-14-4-3-12(16(21)25-2)11-15(14)26(22,23)19-9-5-13(6-10-19)20-17-7-8-18-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPFTSXZUKFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate |
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